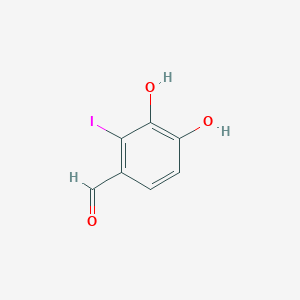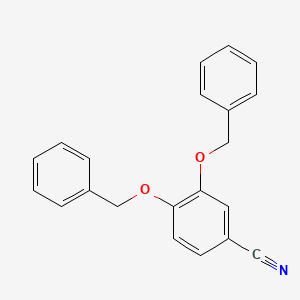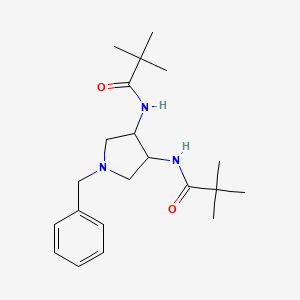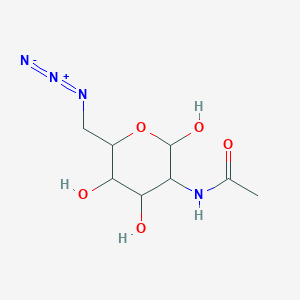
3,4-Dihydroxy-2-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-2-iodobenzaldehyde: is an organic compound with the molecular formula C7H5IO3. It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-2-iodobenzaldehyde can be synthesized through the iodination of 3,4-dihydroxybenzaldehyde. One common method involves the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions
Major Products:
Oxidation: Quinones.
Reduction: 3,4-Dihydroxy-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Chemistry: 3,4-Dihydroxy-2-iodobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It can be used to create derivatives with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-2-iodobenzaldehyde largely depends on its chemical reactivity. The hydroxyl groups and the iodine atom play crucial roles in its interactions with other molecules. For instance, the iodine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
- 3-Iodobenzaldehyde
- 4-Iodobenzaldehyde
- 2-Hydroxy-3-iodobenzaldehyde
- 3,5-Dibromobenzaldehyde
Comparison: 3,4-Dihydroxy-2-iodobenzaldehyde is unique due to the presence of both hydroxyl groups and an iodine atom on the benzaldehyde ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C7H5IO3 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
3,4-dihydroxy-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H5IO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H |
InChI Key |
JUPUYDKFUWSWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15122873.png)
![2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B15122877.png)
![5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15122879.png)

![6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B15122885.png)
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-2,6-diphenylthiopyrylium;perchlorate](/img/structure/B15122890.png)
![(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B15122898.png)
![Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B15122910.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122931.png)
![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)



